molecular formula C8H16N2O B572061 N-methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide CAS No. 1257315-98-2

N-methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide

Cat. No.: B572061
CAS No.: 1257315-98-2
M. Wt: 156.229
InChI Key: QHEUECDMVWITEU-MRVPVSSYSA-N
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Description

N-methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide is a chemical compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

The synthesis of N-methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide typically involves the reaction of N-methylacetamide with a pyrrolidine derivative. One common synthetic route includes the use of N-methylacetamide and (3R)-pyrrolidin-3-ylmethyl chloride under basic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce a corresponding amine derivative.

Scientific Research Applications

N-methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-N-[[(3R)-pyrrolidin-3-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10(2)6-8-3-4-9-5-8/h8-9H,3-6H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEUECDMVWITEU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)C[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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